N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-5-[(2-NITROPHENOXY)METHYL]FURAN-2-CARBOXAMIDE
Overview
Description
N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-5-[(2-NITROPHENOXY)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzimidazole core, a morpholine ring, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-5-[(2-NITROPHENOXY)METHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Morpholine Ring: The benzimidazole intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.
Introduction of the Furamide Group: The final step involves the reaction of the intermediate with 5-[(2-nitrophenoxy)methyl]-2-furoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-5-[(2-NITROPHENOXY)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-5-[(2-NITROPHENOXY)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-5-[(2-NITROPHENOXY)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole core can intercalate with DNA, disrupting its function, while the morpholine ring can interact with proteins, affecting their activity. The nitrophenoxy group may also play a role in the compound’s biological activity by participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-5-[(2-chlorophenoxy)methyl]-2-furamide
- N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-5-[(2-methylphenoxy)methyl]-2-furamide
Uniqueness
N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-5-[(2-NITROPHENOXY)METHYL]FURAN-2-CARBOXAMIDE is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This group can undergo specific redox reactions, making the compound potentially useful in various applications.
Properties
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O6/c31-24(23-10-9-18(36-23)17-35-22-8-4-3-7-21(22)30(32)33)27-25-26-19-5-1-2-6-20(19)29(25)12-11-28-13-15-34-16-14-28/h1-10H,11-17H2,(H,26,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFAZQCOMUYJAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(O4)COC5=CC=CC=C5[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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